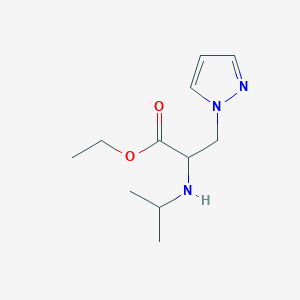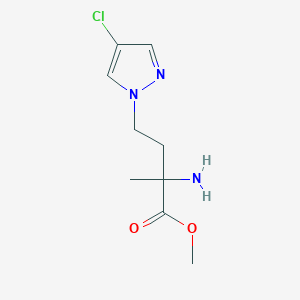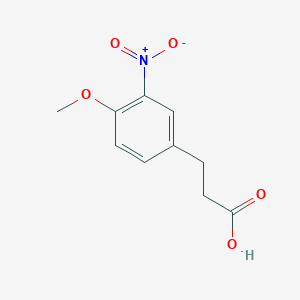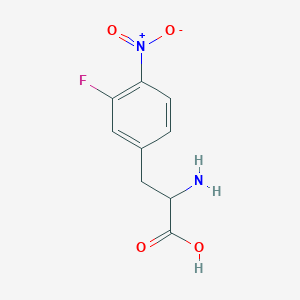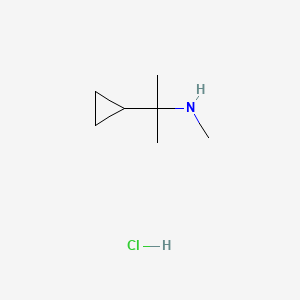
(2R,3R)-2-Phenylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3R)-2-phenylpyrrolidin-3-ol is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers
Méthodes De Préparation
The synthesis of rac-(2R,3R)-2-phenylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the Mukaiyama crossed aldol reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and simple aldehydes such as 2-chloroacetaldehyde or acetaldehyde . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the desired stereoselectivity.
Analyse Des Réactions Chimiques
rac-(2R,3R)-2-phenylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
rac-(2R,3R)-2-phenylpyrrolidin-3-ol has several applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its effects on various biological pathways and molecular targets. Additionally, the compound is used in the development of new materials and industrial processes due to its unique structural characteristics.
Mécanisme D'action
The mechanism of action of rac-(2R,3R)-2-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
rac-(2R,3R)-2-phenylpyrrolidin-3-ol can be compared to other similar compounds, such as rac-(2R*,3R*)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate and rac-(2R*,3R*)-S-ethyl-3-hydroxy-2-phenylbuthanethioate . These compounds share similar structural features but differ in their specific substituents and stereochemistry. The unique properties of rac-(2R,3R)-2-phenylpyrrolidin-3-ol, such as its specific chiral centers and functional groups, make it distinct and valuable for various research applications.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(2R,3R)-2-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-9-6-7-11-10(9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1 |
Clé InChI |
HSZMIBUQZHPGSX-NXEZZACHSA-N |
SMILES isomérique |
C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2 |
SMILES canonique |
C1CNC(C1O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)




![4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid](/img/structure/B15313931.png)


